(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide
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Overview
Description
(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide is a complex organic compound that belongs to the class of dipyrido[1,2-a:2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and an ethoxypropyl group
Preparation Methods
The synthesis of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide involves multiple steps, including the formation of the dipyrido[1,2-a:2,3-d]pyrimidine core and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as catalytic processes and continuous flow synthesis .
Chemical Reactions Analysis
(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar compounds to (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide include other dipyrido[1,2-a:2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and effectiveness. Some examples of similar compounds include:
- 3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one .
- 2-[4-(3-chlorophenyl)-1-piperazinyl]-3-{(E)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,2-dihydro-3H-pyrido[1,2-a]pyrimidin-3-ylidene]methyl}benzenesulfonamide .
These comparisons highlight the uniqueness of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[840
Properties
CAS No. |
862200-35-9 |
---|---|
Molecular Formula |
C26H22ClN5O3 |
Molecular Weight |
487.9g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide |
InChI |
InChI=1S/C26H22ClN5O3/c1-2-35-15-5-14-32-24(30-23(33)12-9-18-7-10-20(27)11-8-18)19(17-28)16-21-25(32)29-22-6-3-4-13-31(22)26(21)34/h3-4,6-13,16H,2,5,14-15H2,1H3/b12-9+,30-24? |
InChI Key |
ROQFWSZBYWLXDQ-MOMDJDCXSA-N |
SMILES |
CCOCCCN1C2=C(C=C(C1=NC(=O)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Isomeric SMILES |
CCOCCCN1C2=C(C=C(C1=NC(=O)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=NC(=O)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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